molecular formula C14H14N2O3 B2461479 2-{Methyl[(naphthalen-1-yl)carbamoyl]amino}acetic acid CAS No. 926264-45-1

2-{Methyl[(naphthalen-1-yl)carbamoyl]amino}acetic acid

Cat. No.: B2461479
CAS No.: 926264-45-1
M. Wt: 258.277
InChI Key: UQHIRNAUVCXKMG-UHFFFAOYSA-N
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Description

2-{Methyl[(naphthalen-1-yl)carbamoyl]amino}acetic acid is an organic compound with the molecular formula C14H14N2O3 and a molecular weight of 258.27 g/mol . This compound is known for its unique structure, which includes a naphthalene ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Methyl[(naphthalen-1-yl)carbamoyl]amino}acetic acid typically involves the reaction of naphthalen-1-ylamine with methyl chloroformate, followed by the addition of glycine . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature and pressure, are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{Methyl[(naphthalen-1-yl)carbamoyl]amino}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

2-{Methyl[(naphthalen-1-yl)carbamoyl]amino}acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{Methyl[(naphthalen-1-yl)carbamoyl]amino}acetic acid involves its interaction with specific molecular targets. The naphthalene ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{Methyl[(naphthalen-1-yl)carbamoyl]amino}acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the naphthalene ring and the carbamoyl group makes it a versatile compound for various applications .

Properties

IUPAC Name

2-[methyl(naphthalen-1-ylcarbamoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-16(9-13(17)18)14(19)15-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,9H2,1H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHIRNAUVCXKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)NC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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